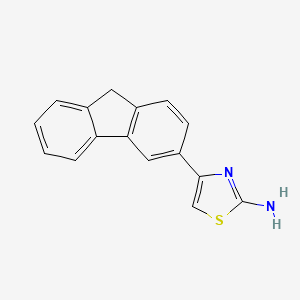

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8-9H,7H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJZSRNRYWUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CSC(=N3)N)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 9h Fluoren 3 Yl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis of the 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine Framework

A retrosynthetic analysis of this compound provides a logical approach to its synthesis by identifying key precursors and strategic bond disconnections.

Identification of Key Precursors and Disconnection Strategies

The most logical disconnection of the thiazole (B1198619) ring in the target molecule follows the pathway of the well-established Hantzsch thiazole synthesis. This involves breaking the C4-C5 and N1-C2 bonds of the thiazole ring. This disconnection strategy reveals two primary precursors: an α-haloketone derived from fluorene (B118485) and a source of the thioamide functional group.

Specifically, the key precursors are identified as:

3-(2-Haloacetyl)-9H-fluorene : An α-haloketone where the halogen is typically bromine or chlorine. The bromo derivative, 3-(2-bromoacetyl)-9H-fluorene, is a common choice due to its optimal reactivity.

Thiourea (B124793) : This simple and commercially available reagent provides the N-C-S backbone required for the formation of the 2-aminothiazole (B372263) ring.

| Target Molecule | Key Precursors |

| This compound | 3-(2-Bromoacetyl)-9H-fluorene |

| Thiourea |

Strategic Considerations for Fluorene and Thiazole Unit Assembly

The assembly of the fluorene and thiazole units necessitates a careful selection of synthetic routes for the precursors. The fluorene moiety, specifically 3-substituted fluorene, can be accessed through Friedel-Crafts acylation of 9H-fluorene. The position of acetylation on the fluorene ring is influenced by reaction conditions such as the Lewis acid catalyst, solvent, and temperature. ruc.dkumich.edu Obtaining the desired 3-acetyl-9H-fluorene may require separation from other isomers, primarily the 2- and 4-acetyl derivatives.

Once 3-acetyl-9H-fluorene is obtained, it must be converted to the corresponding α-haloketone. This is typically achieved through halogenation of the α-carbon of the acetyl group, for instance, by reaction with bromine in a suitable solvent like acetic acid.

The subsequent cyclization reaction with thiourea to form the thiazole ring is generally robust. However, reaction conditions such as solvent and temperature can be optimized to improve yields and minimize side reactions.

Direct Synthesis Routes to this compound

The direct synthesis of this compound is predominantly achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole core.

Hantzsch Thiazole Synthesis and its Mechanistic Adaptations for Fluorene Derivatives.acs.orgnih.gov

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In the case of this compound, the reaction proceeds between 3-(2-bromoacetyl)-9H-fluorene and thiourea.

The mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product. The reaction is typically carried out in a protic solvent such as ethanol (B145695) and may be heated to facilitate the reaction. A similar strategy has been successfully employed in the synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, where 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone was reacted with thiourea in refluxing ethanol to give the desired product in high yield. nih.gov

Reaction Scheme:

Preparation of 3-acetyl-9H-fluorene: Friedel-Crafts acetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). ruc.dk

Bromination of 3-acetyl-9H-fluorene: Reaction with bromine in a suitable solvent to yield 3-(2-bromoacetyl)-9H-fluorene.

Hantzsch Thiazole Synthesis: Cyclocondensation of 3-(2-bromoacetyl)-9H-fluorene with thiourea in a solvent like ethanol under reflux.

| Reactant 1 | Reactant 2 | Product |

| 3-(2-Bromoacetyl)-9H-fluorene | Thiourea | This compound |

Alternative Cyclization and Coupling Approaches for Thiazole Formation

While the Hantzsch synthesis is the most direct route, other methods for thiazole formation could theoretically be adapted. For instance, coupling reactions of pre-functionalized fluorene and thiazole rings could be envisioned. However, these multi-step approaches are generally less efficient than the convergent Hantzsch synthesis for this particular target molecule.

Derivatization Chemistry of the 2-Amino Group on the Thiazole Moiety

The 2-amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The reactivity of this amino group is analogous to that of other 2-amino-4-arylthiazoles.

Common derivatization reactions include:

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Formation of Schiff Bases: Condensation with various aldehydes and ketones yields the corresponding imines (Schiff bases). These intermediates can be further modified, for example, through reduction to secondary amines or used in cyclization reactions. For instance, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine has been reacted with various aryl/heteroaryl aldehydes to produce Schiff bases. nih.govresearchgate.net

Synthesis of Thiazolidinones and Azetidinones: The Schiff bases derived from the 2-aminothiazole can undergo cyclocondensation with thioglycolic acid to form thiazolidinones or with chloroacetyl chloride to yield azetidinones. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Formation of Thiourea Derivatives: Treatment with isothiocyanates leads to the formation of N-substituted thiourea derivatives.

These derivatization strategies allow for the modulation of the physicochemical and biological properties of the parent molecule.

| Reagent | Derivative Type |

| Acid Chlorides/Anhydrides | Amides |

| Aldehydes/Ketones | Schiff Bases (Imines) |

| Thioglycolic Acid (on Schiff base) | Thiazolidinones |

| Chloroacetyl Chloride (on Schiff base) | Azetidinones |

| Sulfonyl Chlorides | Sulfonamides |

| Isothiocyanates | N-Substituted Thioureas |

Acylation Reactions to Form Acetamide (B32628) Derivatives

The primary amino group at the 2-position of the thiazole ring is a key site for nucleophilic attack, making it readily susceptible to acylation. This reaction is a fundamental transformation for creating amide derivatives. In a typical acylation reaction, the 2-aminothiazole derivative is treated with an acylating agent such as an acid chloride or anhydride.

For instance, in a procedure analogous to the acylation of similar compounds, 2-chloro-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide was synthesized by reacting the corresponding 2-aminothiazole derivative with chloroacetyl chloride in dimethylformamide (DMF) at room temperature. arabjchem.org The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an N-acylated product. arabjchem.org This transformation is highly efficient, often resulting in high yields of the desired acetamide derivative. arabjchem.org The basic reaction involves refluxing the 2-aminothiazole with the appropriate acid chloride in a dry solvent like acetone. nih.gov These acylated products can serve as intermediates for further synthetic modifications, such as the introduction of various arylamino groups by substituting the chloro group of the acetamide moiety. arabjchem.org

Schiff Base Formation and Subsequent Cycloaddition Reactions (e.g., Thiazolidinone, Azetidinone Analogues)

The 2-amino group of the fluorenyl-thiazole amine can readily undergo condensation reactions with various aromatic or heteroaromatic aldehydes to form the corresponding N-aryl/heteroaryl-methylene)thiazol-2-amine derivatives, commonly known as Schiff bases or azomethines. researchgate.net This reaction is typically carried out in a refluxing solvent such as ethanol, often with a catalytic amount of a base like piperidine (B6355638) to facilitate the dehydration process. researchgate.net

These Schiff base intermediates are valuable precursors for the synthesis of more complex heterocyclic systems through cycloaddition reactions. Two notable examples are the formation of 4-thiazolidinones and 2-azetidinones (β-lactams).

Thiazolidinone Synthesis: The cyclocondensation of the Schiff bases with thioglycolic acid (mercaptoacetic acid) yields 2-(aryl/heteroaryl)-3-(4-(fluorenyl)thiazol-2-yl)thiazolidin-4-ones. researchgate.net This reaction involves the attack of the thiol group on the imine carbon, followed by an intramolecular cyclization and dehydration. The reaction is often performed in a solvent like tetrahydrofuran (B95107) (THF) using a dehydrating agent such as N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net

Azetidinone Synthesis: The Staudinger cycloaddition, a [2+2] cycloaddition reaction, is employed to synthesize 2-azetidinone derivatives. The Schiff bases are reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as 1,4-dioxane. researchgate.net This reaction forms the four-membered β-lactam ring, resulting in 3-chloro-1-(4-(fluorenyl)thiazol-2-yl)-4-(aryl/heteroaryl)azetidin-2-ones. researchgate.net

The following table summarizes the synthesis of various thiazolidinone and azetidinone derivatives from a closely related precursor, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, demonstrating the versatility of this synthetic route.

| Schiff Base Aldehyde Substituent (Ar) | Thiazolidinone Yield (%) | Azetidinone Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 85 | 70 | researchgate.net |

| 4-Methylphenyl | 90 | 75 | researchgate.net |

| 4-Methoxyphenyl | 88 | 72 | researchgate.net |

| 4-Chlorophenyl | 86 | 74 | researchgate.net |

| 4-Fluorophenyl | 89 | 78 | researchgate.net |

| 4-Nitrophenyl | 64 | 55 | researchgate.net |

| Thiophen-2-yl | 82 | 68 | researchgate.net |

| Furan-2-yl | 80 | 65 | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Fluorene Subunit (if applicable)

The fluorene ring system itself is susceptible to chemical modification, although the reactivity is influenced by the existing thiazol-2-amine substituent.

Electrophilic Substitution: The fluorene moiety consists of two benzene (B151609) rings, which can undergo electrophilic aromatic substitution. The reactivity of fluorene towards electrophiles is greater than that of biphenyl (B1667301) or benzene. quora.com This enhanced reactivity is due to the planar, conjugated system. Substitutions typically occur at the 2, 4, 5, and 7 positions. The specific substitution pattern on the this compound molecule would be directed by the combined electronic effects of the thiazole group and the annulated benzene ring. Furthermore, the methylene (B1212753) bridge at the 9-position is a unique reactive site. The C9-H protons are weakly acidic (pKa ≈ 22.6 in DMSO), and deprotonation yields the stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and reacts with electrophiles, adding them to the 9-position. wikipedia.org Oxidation of the fluorene moiety to fluorenone can also occur, which then allows for further reactions like nitration. wikipedia.org

Nucleophilic Substitution: While electrophilic substitution is more common on the electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) is generally difficult unless the fluorene ring is activated by strong electron-withdrawing groups or via photoredox catalysis. nih.gov There are, however, reports of remote nucleophilic substitution on certain fluorene derivatives under specific catalytic conditions. acs.org

Specific studies detailing electrophilic or nucleophilic substitution reactions directly on the fluorene subunit of this compound are not extensively documented in the reviewed literature.

Catalytic Approaches and Green Chemistry Principles in Synthesis

The synthesis of thiazole derivatives, including the fluorenyl-thiazole core, has been approached using principles of green chemistry to improve efficiency and reduce environmental impact. The classic Hantzsch reaction for thiazole synthesis can be optimized using greener methods. mdpi.com

Catalytic approaches are evident in the derivatization of the title compound. As mentioned, the formation of Schiff bases is often catalyzed by a small amount of a base like piperidine. researchgate.net Similarly, the subsequent cycloaddition to form azetidinones utilizes triethylamine as a base. researchgate.net While not always strictly catalytic, the use of reagents like DCC in thiazolidinone synthesis serves to facilitate the reaction under milder conditions. researchgate.net

Green chemistry principles advocate for the use of environmentally benign solvents, and many syntheses of thiazole derivatives and their precursors are carried out in ethanol, which is a renewable and less toxic solvent. researchgate.net Other strategies in the broader synthesis of thiazoles include microwave-assisted and ultrasound-mediated techniques, which can significantly shorten reaction times and improve yields. nih.gov The use of base catalysts, while effective, can sometimes be obviated, although this may lead to longer reaction times. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 9h Fluoren 3 Yl 1,3 Thiazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine can be mapped, confirming the connectivity of the fluorene (B118485) and thiazole (B1198619) ring systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorene and thiazole rings typically resonate in the downfield region (δ 7.0–8.7 ppm) due to the deshielding effect of the ring currents. mdpi.comresearchgate.net The single proton on the thiazole ring (H-5) would appear as a sharp singlet. nih.gov The methylene (B1212753) protons (CH₂) at the C9 position of the fluorene moiety are expected to produce a characteristic singlet at approximately δ 3.9–4.0 ppm. nih.gov The two protons of the primary amine (-NH₂) group on the thiazole ring would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons of the fluorenyl and thiazole moieties are expected to appear in the range of δ 100–150 ppm. mdpi.com The carbon atom of the methylene group (C9) in the fluorene ring would have a characteristic signal in the aliphatic region, typically around δ 33–37 ppm. mdpi.com The carbon atoms of the thiazole ring have distinct chemical shifts; for instance, the C-S carbon (C5) appears around δ 102–105 ppm, while the N=C-S carbon (C2, bearing the amine group) is significantly downfield, often above δ 165 ppm. mdpi.comnih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. arabjchem.org

| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| Amine (NH₂) | Variable (Broad Singlet) | C2 (Thiazole, C-NH₂) | >165 |

| Aromatic (Fluorene) | ~7.3–8.7 | Aromatic (Fluorene & Thiazole) | ~105–150 |

| H-5 (Thiazole) | ~6.7–7.8 | C5 (Thiazole, C-H) | ~102–107 |

| Methylene (CH₂) | ~3.9–4.0 | C9 (Fluorene, CH₂) | ~33–37 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

The primary amine (-NH₂) group is expected to show a pair of stretching vibrations in the 3300–3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations from both the fluorene and thiazole rings typically appear above 3000 cm⁻¹. nih.gov The spectrum would also feature characteristic absorptions for the C=N and C=C double bonds within the heterocyclic and aromatic systems, generally found in the 1500–1630 cm⁻¹ range. mdpi.comarabjchem.org The vibration of the C-S bond within the thiazole ring is weaker and appears at lower frequencies, often in the 700–800 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300–3500 |

| Aromatic (C-H) | Stretching | 3000–3100 |

| Thiazole & Fluorene (C=N, C=C) | Stretching | 1500–1630 |

| Thiazole (C-S) | Stretching | 700–800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For this compound, with a molecular formula of C₁₆H₁₂N₂S, HRMS provides a critical confirmation of its composition. chemicalbook.comchemicalbook.com

The calculated monoisotopic mass for this compound is 264.0721 Da. uni.lu An HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm). nih.gov This level of accuracy definitively distinguishes the compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by revealing characteristic cleavages of the fluorene or thiazole moieties.

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂S |

| Calculated Monoisotopic Mass | 264.0721 Da |

| Expected Adduct (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 265.0794 |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

While NMR, IR, and MS provide robust evidence for the chemical structure, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information in the solid state. This technique would unambiguously confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles.

Although a specific crystal structure for this compound was not found in the searched literature, analysis of related fluorene-containing heterocyclic structures demonstrates the power of this method. nih.govnih.gov A crystallographic study would reveal the planarity of the fluorene and thiazole ring systems and the dihedral angle between them. nih.gov It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. Such data is invaluable for understanding structure-property relationships and for computational modeling studies.

| Structural Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Confirms atomic connectivity and hybridization states. |

| Torsion Angles | Describes the conformation of the molecule and orientation of substituents. |

| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces in the solid state. |

Computational Chemistry and Theoretical Investigations of 4 9h Fluoren 3 Yl 1,3 Thiazol 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of complex organic systems like fluorene-thiazole derivatives. researchgate.netbohrium.com Theoretical calculations for this class of compounds are often performed using basis sets like B3LYP/6-311G(d,p) to obtain optimized geometrical structures and understand their electronic nature. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability and the energy required for electronic excitation. researchgate.net

For related fluorene-thiazole systems, DFT studies show that the HOMO is typically distributed over the electron-rich fluorene (B118485) moiety and the thiazole (B1198619) ring, indicating these are the primary sites for electron donation. researchgate.netresearchgate.net The LUMO, conversely, is often spread across the conjugated π-system, representing the region most likely to accept electrons. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron from the ground to an excited state. This charge transfer characteristic is a key feature of such conjugated systems. bohrium.com

Table 1: Representative FMO Data for Related Fluorene-Thiadiazole Oligomers Data extrapolated from analogous systems for illustrative purposes.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| TDA1FL | -5.58 | -1.96 | 3.62 |

| TDA5FL | -5.16 | -2.62 | 2.54 |

| TDA10FL | -4.99 | -2.66 | 2.33 |

Source: Adapted from DFT calculations on fluorene-1,3,4-thiadiazole systems. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. scirp.org The MEP map uses a color gradient to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In the 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine system, MEP analysis would be expected to show a high electron density around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, marking them as nucleophilic centers. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential, identifying them as electrophilic sites. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological receptors. scirp.org

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. researchgate.net For fluorene-thiazole derivatives, these spectra are characterized by absorption bands corresponding to π-π* transitions within the extensive conjugated system.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. In studies of related fluorene-containing thiazole derivatives, characteristic proton (¹H) NMR signals have been identified. For example, the proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. nih.govmdpi.com The protons of the fluorene moiety exhibit complex multiplets in the downfield region, consistent with their aromatic nature. nih.govmdpi.com The amine (NH2) protons would be expected to appear as a broad singlet, the position of which can be influenced by solvent and concentration.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. It is widely used in drug discovery to understand binding mechanisms and predict binding affinities. researchgate.netimpactfactor.org Studies on various thiazole derivatives containing a fluorene moiety have demonstrated their potential to interact with biologically relevant targets. nih.govjpionline.org

Docking simulations of fluorene-thiazole derivatives into the active sites of various enzymes have revealed key interaction patterns. The 2-amine group on the thiazole ring is a critical feature, often acting as a hydrogen bond donor or acceptor, anchoring the ligand within the binding pocket. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can also participate in interactions with receptor residues.

The large, planar fluorene ring system plays a significant role in binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's active site. These hydrophobic contacts are crucial for the stability of the ligand-receptor complex. nih.govrsc.org

Molecular docking algorithms predict the most stable binding poses of a ligand by evaluating various orientations and conformations within the receptor's active site. The output is typically a binding energy score (e.g., in kcal/mol), which estimates the binding affinity; a more negative score generally indicates a stronger interaction. impactfactor.orgnih.gov

For fluorene-thiazole systems, docking studies have successfully predicted binding modes in various targets, including bacterial enzymes like DNA gyrase and anticancer targets such as protein kinases. researchgate.netjpionline.orgnih.gov The simulations show how the molecule orients itself to maximize favorable interactions, such as aligning the fluorene group within a hydrophobic pocket while positioning the thiazole-amine portion to form specific hydrogen bonds. These computational predictions provide a structural basis for the observed biological activities of this class of compounds and guide the design of new, more potent derivatives. nih.govnih.gov

Table 2: Summary of Docking Interactions for Analogous Thiazole Systems

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Thiazole-Schiff Base Derivatives | B. subtilis DNA Gyrase | Not specified | Hydrogen bonding, hydrophobic interactions |

| Substituted 2-aminothiazoles | DNA Gyrase (1KZN) | Favorable (comparable to standard) | Hydrogen bonding with active site residues |

| Thiazolidinone Derivatives | Antimicrobial Target (1KZN) | -6.8 | Interactions enhanced by methoxyphenyl moiety |

Source: Data compiled from molecular docking studies on related thiazole derivatives. nih.govresearchgate.netimpactfactor.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics simulations are a powerful computational tool used to understand the conformational landscape and dynamic behavior of molecules over time. These simulations can provide critical insights into how a molecule like this compound might behave in a biological system or in different solvent environments.

Table 1: Representative Data from MD Simulations of a Fluorene-Thiazole Derivative Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 1.2 |

| 20 | 1.8 | 1.4 |

| 30 | 1.6 | 1.3 |

| 40 | 1.7 | 1.5 |

| 50 | 1.9 | 1.6 |

This is a hypothetical table to illustrate the type of data generated from MD simulations, as specific data for the target compound is unavailable.

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. MD simulations in explicit solvent models (e.g., water) are crucial for capturing these effects. For heterocyclic compounds containing both hydrophobic (fluorene) and polar (aminothiazole) groups, the solvent can dictate the preferred three-dimensional structure. Research on other solvatochromic dyes with fluorene components has demonstrated the profound impact of solvent polarity on their spectral and conformational properties. researchgate.net Theoretical studies on related thiazole derivatives have also explored the influence of different solvents on their kinetic and thermodynamic properties. researchgate.netarabjchem.org Such investigations for this compound would be invaluable in understanding its behavior in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.

Although no specific QSAR or QSPR models for this compound have been published, the methodology has been successfully applied to other classes of thiazole derivatives to predict their therapeutic potential, for instance, as EGFR inhibitors. nih.gov The development of such models for a series of fluorenyl-thiazolamine analogs would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined activities or properties using statistical methods like multiple linear regression or machine learning algorithms.

A primary goal of QSAR studies is to identify the key structural features that are either beneficial or detrimental to the desired activity. For thiazole derivatives, various studies have highlighted the importance of specific substituents and their positions on the thiazole ring in determining biological efficacy. nih.gov For this compound, a QSAR study could elucidate the relative importance of the fluorene moiety, the aminothiazole core, and the specific linkage between them for a particular biological endpoint.

Theoretical Elucidation of Photophysical Properties

Theoretical methods, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in understanding the electronic structure and photophysical properties of fluorescent molecules.

Studies on other fluorene-based chromophores and thiazole derivatives have utilized these computational approaches to investigate their absorption and emission spectra. nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption and emission, oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or intramolecular charge transfer). While experimental data on the photophysical properties of this compound are not available, theoretical calculations could provide valuable predictions.

Table 2: Hypothetical TD-DFT Calculated Photophysical Properties

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λabs) | ~350 nm |

| Emission Maximum (λem) | ~450 nm |

| Oscillator Strength (f) | 0.8 |

| Nature of Transition | π→π* |

This table presents hypothetical data that could be generated through TD-DFT calculations for the target compound.

Mechanisms of One-Photon and Two-Photon Absorption (MPA)

Theoretical studies on fluorene derivatives have been instrumental in elucidating their one-photon (OPA) and two-photon absorption (TPA) mechanisms. For many fluorene-based chromophores, the primary electronic transitions involved in OPA are typically π-π* transitions centered on the conjugated fluorene system. The introduction of donor and acceptor groups significantly influences these transitions.

Two-photon absorption is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. The TPA cross-section (σ₂) is a key parameter that quantifies the efficiency of this process. For D-π-A (donor-π-acceptor) systems, a large σ₂ is often associated with a significant change in dipole moment between the ground state and the excited state. In the context of this compound, the fluorene moiety can act as the π-bridge and part of the donor system, while the aminothiazole group also contributes electron-donating character.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the excitation energies, oscillator strengths (for OPA), and two-photon absorption cross-sections. Studies on similar fluorene derivatives show that the TPA maximum wavelength (λmaxTPA) is often found at an energy slightly less than twice that of the one-photon absorption maximum (λmaxOPA). The calculated TPA cross-sections for various fluorene derivatives can reach values of several hundred or even thousands of Göppert-Mayer (GM) units, indicating their potential for applications in bioimaging and photodynamic therapy. nih.govrsc.org The efficiency of TPA is strongly linked to the intramolecular charge transfer characteristics of the molecule. nih.gov

Table 1: Representative Theoretical Optical Properties of Fluorene-Based Systems

| Compound Family | OPA λmax (nm) | TPA λmax (nm) | Max TPA Cross-Section (GM) |

|---|---|---|---|

| Fluorene-Thiophene Derivatives | 400-450 | 700-850 | ~500-1500 |

| Fluorene-Benzothiazole Systems | 380-420 | 680-800 | ~800-2000 |

| Branched Fluorene Derivatives | 400-500 | 750-900 | up to 3660 researchgate.net |

This table presents generalized data from studies on related fluorene derivatives to illustrate typical value ranges. Data is not specific to this compound.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many D-π-A molecules, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor part of the molecule. mdpi.com This phenomenon is crucial for determining the nonlinear optical properties and fluorescence characteristics of a compound. rsc.org In molecules containing amine groups, the formation of a twisted intramolecular charge transfer (TICT) state can occur, where the donor group rotates relative to the π-system in the excited state. mdpi.comrsc.org This rotation often leads to a highly polar, non-emissive state, effectively quenching fluorescence in polar solvents. mdpi.com

For this compound, the aminothiazole group serves as a potent electron donor, while the fluorene moiety acts as the π-conjugated bridge. Computational analyses, such as mapping the electron density distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can visualize the ICT process. Typically, the HOMO is localized on the electron-donating fragment, and the LUMO is on the acceptor or π-bridge. The degree of spatial overlap between HOMO and LUMO influences the charge transfer character and the optical properties.

Theoretical calculations can quantify the amount of charge transferred (Δq) and the change in dipole moment upon excitation (Δμ), which are key indicators of ICT efficiency. A larger Δμ is generally correlated with stronger solvatochromism and higher NLO responses. The potential for TICT state formation can be investigated by calculating the potential energy surface of the excited state as a function of the dihedral angle between the donor group and the fluorene ring.

Environmental and Substituent Effects on Optical Characteristics

The optical properties of charge-transfer molecules are highly sensitive to their environment, particularly solvent polarity. mdpi.com This sensitivity, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. The excited state, having a larger dipole moment due to ICT, is more stabilized in polar solvents than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate solvent effects and predict these spectral shifts.

Substituent effects also play a critical role in tuning the optical characteristics. Modifying the electron-donating or -withdrawing strength of substituents on the fluorene or thiazole rings can modulate the energy levels of the HOMO and LUMO, thereby altering the absorption and emission wavelengths and the efficiency of ICT and TPA.

For instance, theoretical studies on other fluorene systems have shown that:

Strengthening the Donor: Replacing the amino group with a stronger donor (e.g., dimethylamino) would likely lower the HOMO energy, leading to a red-shifted absorption and potentially enhanced charge transfer. nih.gov

Adding Acceptors: Attaching electron-withdrawing groups (e.g., nitro, cyano) to the fluorene backbone would lower the LUMO energy, decrease the HOMO-LUMO gap, and cause a significant red-shift in the absorption spectrum. This generally enhances the ICT character and the NLO response. nih.gov

These modifications can be systematically studied using computational chemistry to design molecules with tailored optical properties for specific applications.

Investigation of Biological Activities and Mechanistic Pathways in Vitro and Pre Clinical Focus

Antimicrobial Activity Studies

Thiazole-containing compounds are a well-established class of antimicrobial agents. sapub.org Research into derivatives of 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine has focused on their efficacy against a range of pathogens, including those resistant to multiple drugs.

Studies on closely related compounds, such as 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues, have demonstrated activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. nih.govnih.gov These findings suggest that the fluorene-thiazole scaffold is a promising pharmacophore for the development of new antibacterial agents. Future in vitro studies on this compound would likely involve determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant multidrug-resistant bacteria.

The antifungal potential of the broader class of thiazole (B1198619) derivatives has been documented. nanobioletters.com For instance, fluorenyl-hydrazonothiazole derivatives have been screened against various fungal strains. mdpi.com The evaluation of this compound against pathogenic fungi would be a logical extension of this research, with studies designed to determine its efficacy against species such as Candida albicans and Aspergillus fumigatus.

The mechanisms by which fluorene-thiazole compounds exert their antimicrobial effects are an active area of investigation. For some thiazole derivatives, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication. nih.gov Other potential mechanisms that warrant investigation for this compound include disruption of the bacterial cell wall or interference with membrane permeability.

Anticancer / Cytotoxic Activity in In Vitro Cellular Models

The cytotoxic potential of fluorene (B118485) and thiazole-containing molecules against various cancer cell lines is another significant area of research. nih.gov

Derivatives of the title compound have been evaluated for their in vitro anticancer activity against a range of human carcinoma cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer). nih.govnih.gov For example, certain 2,7-dichloro-9H-fluorene-based analogues have shown notable activity against A549 and MDA-MB-231 cell lines. nih.gov A comprehensive cytotoxic screening of this compound against a panel of cancer cell lines would be the first step in determining its potential as an anticancer agent.

Table 1: Representative Human Carcinoma Cell Lines for Cytotoxicity Screening

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| MDA-MB-231 | Triple-Negative Breast Cancer |

This table represents cell lines commonly used for in vitro anticancer screening of related compounds and serves as a template for potential future studies on this compound.

Understanding the mechanism by which a compound induces cancer cell death is critical for its development as a therapeutic agent. For related thiazole derivatives, cytotoxic effects have been attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Future research on this compound would likely involve assays to detect apoptosis, such as annexin (B1180172) V staining and analysis of caspase activity, as well as flow cytometry to determine its effects on the cell cycle distribution of treated cancer cells.

Table 2: Potential Mechanistic Pathways for Cytotoxicity

| Mechanism | Description |

| Induction of Apoptosis | A form of programmed cell death that is crucial for eliminating cancerous cells. |

| Cell Cycle Arrest | The halting of the cell division cycle, which can prevent the proliferation of cancer cells. |

| Inhibition of Proliferation | The suppression of cancer cell growth and multiplication. |

This table outlines potential mechanisms of cytotoxicity that could be investigated for this compound based on findings for structurally similar compounds.

Enzyme Target Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR) Inhibition)

The inhibition of Dihydrofolate Reductase (DHFR) is a critical therapeutic strategy for disrupting DNA synthesis in rapidly proliferating cells, such as cancer cells or microbes. arabjchem.orgresearchgate.net DHFR is an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor for the synthesis of purine (B94841) nucleotides and certain amino acids. arabjchem.orgnih.gov Consequently, DHFR represents an attractive molecular target for the development of novel therapeutic agents. researchgate.netnih.gov

Research into fluorene-based thiazole derivatives has identified their potential as competent DHFR inhibitors. While direct inhibitory data for this compound is not extensively detailed, studies on closely related analogs provide significant insights. For instance, a synthesized series of derivatives based on a 2,7-dichlorofluorene (B131596) scaffold, including 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, was designed and evaluated for biological activity, with molecular docking studies suggesting potent binding interactions with the DHFR active site. arabjchem.org The thiazole ring is a common feature in various classes of DHFR inhibitors, and its combination with a fluorene moiety is being explored for enhanced activity. researchgate.netnih.gov The evaluation of such compounds often involves comparing their inhibitory concentration (IC50) values against known inhibitors like methotrexate (B535133). nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Thiazole derivatives based-2,7-dichlorofluorene | Dihydrofolate Reductase (DHFR) | Molecular docking studies suggested significant binding interactions with DHFR active sites, indicating potential for inhibition. | arabjchem.org |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Human Dihydrofolate Reductase (hDHFR) | One derivative showed 2.7 times more activity than methotrexate (IC50 = 0.08 μM). | nih.gov |

Investigation of Molecular-Level Interactions with Biological Targets

Understanding the interactions between a compound and its biological target at the molecular level is crucial for rational drug design. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule to the active site of a target protein. nih.govresearchgate.net

In the context of fluorene-thiazole derivatives as DHFR inhibitors, molecular docking studies have been instrumental. For derivatives of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, docking simulations identified the probable mode of action, highlighting specific binding interactions within the DHFR active site. arabjchem.org Such studies typically reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the inhibitor. nih.gov For example, in studies of other thiazole-based DHFR inhibitors, interactions with residues such as Leu4, Val1, Phe31, and Arg22 have been identified as essential for binding and inhibitory activity. nih.gov The chloro-substituted naphthyl ring of one potent inhibitor was found to make significant hydrophobic contact with Leu 22, Phe 31, and Pro 61 of the DHFR active site, leading to enhanced enzyme inhibition. nih.gov These computational insights provide a foundation for designing more potent inhibitors prior to their synthesis. nih.gov

Modulation of Efflux Pump Activity

Efflux pumps are membrane transporters in bacteria that actively extrude a wide range of substrates, including antibiotics, leading to multidrug resistance (MDR). nih.gov The activation of these pumps is a major mechanism by which bacteria develop resistance, as it reduces the intracellular concentration of antibacterial agents. mdpi.com Therefore, efflux pump inhibitors (EPIs) are being investigated as a strategy to restore the efficacy of existing antibiotics. nih.gov

Studies on P-glycoprotein (P-gp) ATPase Function Modulation and Resistance Reversal

P-glycoprotein (P-gp) is a well-characterized efflux pump in mammalian cells, often associated with anticancer drug resistance. In bacteria, analogous pumps, such as NorA in Staphylococcus aureus, belong to the major facilitator superfamily (MFS) and contribute significantly to antibiotic resistance. mdpi.com The function of many of these pumps is dependent on the proton motive force or ATP hydrolysis. nih.govmdpi.com While the potential for thiazole-containing compounds to act as EPIs is an active area of research, specific studies detailing the activity of this compound on P-gp or bacterial efflux pump ATPase function have not been extensively reported.

Mechanistic Analysis of Transporter Interaction and Substrate Recognition

The mechanism of efflux pump inhibition can vary, including competitive inhibition, where the EPI competes with the antibiotic for the substrate binding site, or non-competitive inhibition. nih.gov Some inhibitors function by interfering with the energy source of the pump, such as by dissipating the proton gradient across the cell membrane. mdpi.com Detailed mechanistic analyses for this compound are not available. However, the general approach involves evaluating the compound's ability to increase the intracellular accumulation of a known efflux pump substrate (like ethidium (B1194527) bromide) and to potentiate the activity of an antibiotic against a resistant strain overexpressing a specific pump. mdpi.com

Antioxidant Activity Assessments and Radical Scavenging Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. semanticscholar.org Thiazole derivatives have been a subject of interest for their antioxidant properties. nih.govnih.gov The antioxidant potential of these compounds is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netnih.gov

Studies on various thiazole derivatives, including those with phenolic or hydrazone moieties, have demonstrated significant radical scavenging activity. nih.govnih.govmdpi.com The mechanism typically involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. nih.gov For example, a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives reported notable antioxidant effects. nih.govresearchgate.net Similarly, other fluorenyl-hydrazonothiazole compounds have been assessed for their ability to scavenge radicals. researchgate.net While specific data for this compound is limited, the presence of the thiazole ring and the aromatic fluorene system suggests a potential for such activity.

| Compound Class | Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|

| Pyridoyl- and Phenyl-substituted aminothiazoles | DPPH Scavenging | IC50 values ranged from <38 µM to 65 µM. The most active compounds had IC50 values of 26.02 µM and 28.10 µM. | semanticscholar.org |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH Scavenging | IC50 was 4.94-fold lower than ascorbic acid and 3.28-fold lower than Trolox. | mdpi.com |

| Phenolic Thiazoles | DPPH Scavenging | Demonstrated potent radical scavenging activity, comparable to standard antioxidants. | nih.gov |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | DPPH & ABTS | The most potent compounds were evaluated and showed antioxidant activities. | nih.govresearchgate.net |

Other Emerging Bioactivity Profiles (e.g., enzyme regulation, receptor modulation, corrosion inhibition)

Beyond DHFR inhibition and potential antioxidant activity, the 4-aryl-1,3-thiazol-2-amine scaffold has been investigated for other biological activities. These studies highlight the versatility of this chemical structure in modulating various physiological pathways.

One notable area is the inhibition of other enzymes involved in inflammatory processes. For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes which are mediators of inflammation. nih.gov This suggests a potential anti-inflammatory role for compounds with this core structure.

Additionally, related thiazole derivatives have been explored for their effects on monoamine oxidases (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders. A study of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed selective inhibition of human monoamine oxidase B (hMAO-B), indicating potential applications in conditions like Parkinson's disease. nih.gov

The broad biological potential is further supported by findings of antimicrobial activity in various fluorenyl-hydrazonothiazole and 4-(indol-3-yl)thiazole-2-amine derivatives, suggesting that the scaffold can be tailored to target different pathogens. mdpi.comnih.gov No significant research on the corrosion inhibition properties of this compound has been reported.

Potential Applications and Future Research Directions

Development of Novel Chemical Probes for Biological Pathway Elucidation

The inherent fluorescent properties of the fluorene (B118485) nucleus, combined with the versatile chemistry of the thiazole (B1198619) ring, make 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine a promising scaffold for the development of novel chemical probes. These probes can be instrumental in elucidating complex biological pathways. The design of such probes often involves the strategic modification of the core structure to modulate its photophysical properties in response to specific biological events or analytes.

Future research in this area could focus on synthesizing derivatives of this compound that exhibit changes in fluorescence intensity or wavelength upon binding to specific enzymes, nucleic acids, or other biomolecules. This would enable real-time imaging and quantification of these targets within living cells, providing valuable insights into cellular processes in both healthy and diseased states.

Role as Lead Compounds in Rational Drug Design (Pre-clinical perspective)

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in a number of approved drugs, exhibiting a wide range of biological activities. The fluorene group, with its rigid and planar structure, can enhance binding to biological targets. The combination of these two motifs in this compound suggests its potential as a lead compound in rational drug design.

While direct preclinical studies on this specific compound are limited, research on closely related analogs, such as 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, has demonstrated significant anticancer and antimicrobial activities. researchgate.net These findings underscore the potential of the fluorenyl-thiazolamine scaffold as a starting point for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Optimization for Enhanced Potency and Selectivity

To harness the full therapeutic potential of this compound, extensive Structure-Activity Relationship (SAR) studies are necessary. By systematically modifying the fluorene and thiazole rings, researchers can identify key structural features that contribute to biological activity and selectivity.

For instance, the introduction of various substituents on the fluorene ring or the modification of the 2-amino group on the thiazole ring could lead to derivatives with enhanced potency against specific cancer cell lines or microbial strains. The table below outlines potential modification sites and their hypothetical impact on activity, based on general principles of medicinal chemistry.

Table 1: Potential SAR Modifications for this compound

| Modification Site | Potential Substituents | Hypothetical Impact on Activity |

| Fluorene Ring (Positions 2, 7) | Halogens, Alkyl, Alkoxy | Modulation of lipophilicity and electronic properties to enhance target binding. |

| Thiazole Ring (Position 5) | Small alkyl groups | Altering steric hindrance and potentially improving target fit. |

| 2-Amino Group | Acylation, Alkylation | Modifying hydrogen bonding capacity and overall polarity. |

Applications in Materials Science and Optoelectronics

The electron-rich nature of the 2-aminothiazole ring and the inherent charge-transport properties of the fluorene moiety make this compound a candidate for applications in materials science and optoelectronics. Fluorene-based compounds are known for their high photoluminescence quantum yields and thermal stability, which are desirable properties for organic electronic devices.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optical Sensors

Fluorene derivatives are widely used as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). The incorporation of a thiazole ring could potentially tune the emission color and improve the charge-carrying capabilities of the material. Further research could involve the synthesis and characterization of polymers or dendrimers incorporating the this compound unit for use in OLED fabrication.

Moreover, the sensitivity of the fluorescence of fluorene-thiazole systems to their local environment could be exploited in the development of optical sensors for the detection of various analytes, such as metal ions or volatile organic compounds.

Development of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors is a direct application of the photophysical properties of this compound. By introducing specific recognition elements into the molecular structure, it is possible to create sensors that exhibit a fluorescent response upon binding to a target analyte. This "turn-on" or "turn-off" fluorescence can be used for quantitative detection.

The table below summarizes the potential of this compound and its derivatives as fluorescent probes.

Table 2: Potential of this compound Derivatives as Fluorescent Probes

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Ions | Chelation-induced fluorescence change | Environmental monitoring, biological imaging |

| pH | Protonation/deprotonation of the amino group affecting fluorescence | Intracellular pH sensing |

| Biomolecules | Specific binding leading to fluorescence modulation | Disease diagnosis, biological research |

Sustainable Synthesis and Methodological Advancements

The development of environmentally friendly and efficient synthetic routes for this compound is crucial for its widespread application. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous solvents.

Future research in this area should focus on the principles of green chemistry, such as the use of catalytic methods, safer solvents (e.g., water or ethanol), and energy-efficient processes like microwave-assisted synthesis. The Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, can be adapted to be more sustainable. For example, performing the reaction in aqueous media or using a recyclable catalyst could significantly reduce the environmental impact of the synthesis. These advancements would not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Challenges, Limitations, and Future Outlook for Fluorene-Thiazole Research

The exploration of fluorene-thiazole derivatives, including this compound, as potential therapeutic agents is a burgeoning field in medicinal chemistry. Despite promising findings, researchers face several challenges and limitations that pave the way for future research directions aimed at optimizing these compounds for clinical applications.

Challenges in Fluorene-Thiazole Research

The primary challenges in the development of fluorene-thiazole compounds are rooted in their synthesis and physicochemical properties.

Synthetic Complexities: The Hantzsch thiazole synthesis is a cornerstone method for creating the core structure of these molecules. arabjchem.org However, the process is not without its difficulties. Researchers have reported issues such as the poor solubility of reactants and intermediates in common organic solvents like tetrahydrofuran (B95107) (THF), which can lead to low reaction yields and the formation of precipitates that complicate purification. mdpi.com While the use of base catalysts can shorten reaction times, optimizing conditions for each new derivative remains a significant challenge. mdpi.com The need for multi-step reactions and potentially harsh reaction conditions can also be a drawback for efficient and scalable synthesis. researchgate.net

Solubility Issues: A recurring challenge for many heterocyclic compounds, including fluorene-thiazole derivatives, is their limited aqueous solubility. This property is a critical determinant of a drug's bioavailability and can hinder its progression through preclinical and clinical development. Overcoming poor solubility is essential for effective formulation and in vivo efficacy. nih.gov

Limitations of Current Fluorene-Thiazole Derivatives

While initial studies have demonstrated the biological potential of this class of compounds, several limitations need to be addressed.

Potency and Spectrum of Activity: The antimicrobial and anticancer potency of existing fluorene-thiazole analogs varies significantly. Some derivatives exhibit high Minimum Inhibitory Concentration (MIC) values, indicating modest antimicrobial activity against certain pathogens. mdpi.comresearchgate.net For instance, certain fluorenyl-hydrazonothiazoles were found to have MICs greater than 256 μg/mL against multidrug-resistant Gram-positive bacteria and fungi. mdpi.com The spectrum of activity can also be narrow, with some compounds showing efficacy against Gram-positive bacteria but not Gram-negative strains. mdpi.comresearchgate.net

Selectivity and Cytotoxicity: A major hurdle in cancer chemotherapy is achieving selectivity, where a compound is highly toxic to cancer cells while sparing normal, healthy cells. Studies on some fluorene-based thiazolidinone and azetidinone analogs have shown a lack of selectivity for cancer cells over normal cell lines, which is a significant limitation for their therapeutic potential. researchgate.net While high cytotoxic activity against cancer cell lines is desirable, a concurrent high toxicity to normal cells limits the therapeutic window.

Future Outlook and Research Directions

The challenges and limitations associated with fluorene-thiazole research provide a clear roadmap for future investigations. The overarching goal is to develop new analogs with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: A crucial future direction is the systematic exploration of the structure-activity relationship (SAR) for this class of compounds. arabjchem.orgnih.gov By synthesizing and evaluating a wide range of derivatives with modifications at various positions on the fluorene and thiazole rings, researchers can identify the key structural features responsible for potent and selective biological activity. This knowledge is fundamental for the rational design of next-generation compounds.

Target Identification and Mechanism of Action: Dihydrofolate reductase (DHFR) has been identified as a potential molecular target for the anticancer and antimicrobial effects of some fluorene-thiazole derivatives. nih.govresearchgate.net Future research should focus on validating this target and identifying other potential biological pathways affected by these compounds. A deeper understanding of the mechanism of action will enable the design of more specific and effective agents.

Development of Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the fluorene-thiazole scaffold with other known pharmacophores. For example, integrating thiazolidinone or azetidinone moieties has been shown to produce compounds with significant antimicrobial and anticancer activities. nih.govnih.gov This approach can lead to synergistic effects and novel mechanisms of action.

Addressing Drug Resistance: The increasing prevalence of multidrug-resistant (MDR) infections and cancers is a major global health crisis. nanobioletters.com Thiazole-containing compounds are being actively investigated for their potential to overcome resistance mechanisms. researchgate.net Future research will likely focus on developing fluorene-thiazole derivatives that are effective against MDR strains and tumors, potentially by inhibiting efflux pumps or targeting pathways not affected by current drugs.

Improving Pharmacokinetic Profiles: The inclusion of the fluorene moiety has been suggested to enhance the pharmacological and pharmacokinetic properties of molecules. mdpi.com Future work should systematically evaluate how modifications to the fluorene-thiazole structure impact absorption, distribution, metabolism, and excretion (ADME) profiles, with the aim of developing candidates with favorable drug-like properties suitable for clinical development.

The research into fluorene-thiazole derivatives continues to evolve, driven by the urgent need for new therapeutic agents. By addressing the current challenges and pursuing these future research directions, the scientific community can unlock the full potential of this promising class of compounds.

Research Findings on the Biological Activity of Fluorene-Thiazole Derivatives

The following tables summarize the cytotoxic and antimicrobial activities of selected fluorene-thiazole derivatives from various research studies, illustrating their potential as anticancer and anti-infective agents.

Table 1: Cytotoxic Activity of Selected Fluorene-Thiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A 2,7-dichloro-9H-fluorene-based azetidinone derivative | A-549 (Lung Carcinoma) | - | nih.gov |

| A 2,7-dichloro-9H-fluorene-based azetidinone derivative | MDA-MB-231 (Breast Carcinoma) | - | nih.gov |

| (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivative | A-549 (Lung Carcinoma) | - | arabjchem.orgresearchgate.net |

| (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivative | MCF-7 (Breast Carcinoma) | - | arabjchem.orgresearchgate.net |

| Thiazole Derivative 4c | MCF-7 (Breast Carcinoma) | 2.57 ± 0.16 | mdpi.com |

| Thiazole Derivative 4c | HepG2 (Liver Carcinoma) | 7.26 ± 0.44 | mdpi.com |

| Staurosporine (Standard) | MCF-7 (Breast Carcinoma) | 6.77 ± 0.41 | mdpi.com |

| Staurosporine (Standard) | HepG2 (Liver Carcinoma) | 8.4 ± 0.51 | mdpi.com |

| IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency. Data presented without specific values indicates that the compound showed notable activity as reported in the source. |

Table 2: Antimicrobial Activity of Selected Fluorene-Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorenyl-hydrazonothiazole derivatives | Gram-positive bacteria | >256 | mdpi.com |

| Fluorenyl-hydrazonothiazole derivatives | Fungi | >256 | mdpi.com |

| Thiazolidinone derivative 5g | S. aureus | - | nih.gov |

| Thiazolidinone derivative 5h | S. aureus | - | nih.gov |

| Thiazolidinone derivative 5i | S. aureus | - | nih.gov |

| Thiazolidinone derivative 5l | S. aureus | - | nih.gov |

| Thiazole hydrazine (B178648) 4a | S. pyogenes | - | nanobioletters.com |

| Thiazole hydrazine 4b | S. pyogenes | - | nanobioletters.com |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. Data presented without specific values indicates that the compound showed notable activity as reported in the source. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(9H-fluoren-3-yl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using fluorenyl-substituted precursors. For example, thiazole formation often involves condensation of α-haloketones with thioureas. Key steps include:

- Step 1 : Reacting 3-fluorenyl ketone derivatives with bromine/acetic acid to generate α-bromoketones.

- Step 2 : Condensing the α-bromoketone with thiourea in ethanol under reflux (70–80°C) for 6–8 hours .

- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Optimization : Adjust stoichiometry (1:1.2 ratio of α-bromoketone to thiourea) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm fluorenyl aromatic protons (δ 7.2–8.1 ppm) and thiazole NH2 (δ 5.8–6.2 ppm). Carbon signals for thiazole C2 and C4 appear at δ 155–165 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 307.1 (C16H12N2S requires 307.07) .

- IR Spectroscopy : Detect N–H stretches (3300–3400 cm⁻¹) and C=S vibrations (690–710 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in DMSO/water (3:1 v/v).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL resolves bond lengths (C–S: 1.68–1.72 Å) and dihedral angles between fluorenyl and thiazole rings .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding: N–H···S) to explain packing efficiency .

Q. What strategies address contradictions in biological activity data for fluorenyl-thiazole derivatives?

- Methodological Answer :

- Control Experiments : Compare activity against Staphylococcus aureus (MIC: 2–8 µg/mL) with structurally similar analogs lacking the fluorenyl group (MIC: >64 µg/mL) to isolate substituent effects .

- Dose-Response Validation : Use Hill slope analysis to confirm IC50 reproducibility in enzyme inhibition assays .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding affinity consistency with experimental data .

Q. How does the fluorenyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The fluorenyl group’s conjugated π-system stabilizes the thiazole ring via resonance, lowering LUMO energy (DFT calculations: ΔLUMO = -1.2 eV vs. phenyl analogs) .

- Reactivity in Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently (Pd(PPh3)4, 80°C, 12 h) due to enhanced electron density at C4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.